2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and trimethoxybenzoate groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method includes the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including Friedel-Crafts acylation followed by Clemmensen reduction . These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, hydrazine, and various catalysts . The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine may produce oximes, while the reaction with hydrazine may produce hydrazones .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features.
2-Methoxy-4-({[(2-phenylcyclopropyl)carbonyl]hydrazono}methyl)phenyl 3,4,5-trimethoxybenzoate: Another compound with comparable properties.
Uniqueness
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H29N3O7 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H29N3O7/c1-17-7-6-8-20(11-17)28-16-25(31)30-29-15-18-9-10-21(22(12-18)33-2)37-27(32)19-13-23(34-3)26(36-5)24(14-19)35-4/h6-15,28H,16H2,1-5H3,(H,30,31)/b29-15+ |
InChI Key |
SKEBUQAZJNCRDN-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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